molecular formula C17H16N4O3S B292413 3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester

3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester

Cat. No. B292413
M. Wt: 356.4 g/mol
InChI Key: ZQVHNYQRPHHVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester (referred to as AMT) is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic properties.

Scientific Research Applications

1. Structural Modifications and Supramolecular Aggregation

Research by Nagarajaiah and Begum (2014) explores the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines, including 3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester. Their work provides insights into the conformational features of these compounds, revealing significant differences in intermolecular interaction patterns based on substituent variations (Nagarajaiah & Begum, 2014).

2. Synthesis and Characterization

Another study by the same authors in 2015 discusses the synthesis and characterization of related thiazolopyrimidine derivatives. This research contributes to the understanding of the molecular structure and stability of these compounds, highlighting their potential in various scientific applications (Nagarajaiah & Begum, 2015).

3. Preparation of Heterocyclic Compounds

Selič, Grdadolnik, and Stanovnik (1997) provide insights into the preparation of various heterocyclic systems, including thiazolo[3,2-a]pyrimidines. Their work emphasizes the versatility of these compounds in synthesizing diverse heterocyclic structures, which can be pivotal in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

4. Experimental and Theoretical Studies on Molecular Structure

Acar et al. (2017) conducted experimental and theoretical studies on the molecular structure of related thiazolopyrimidine derivatives. Their findings contribute to a deeper understanding of the molecular properties of these compounds, which is essential for their application in scientific research (Acar et al., 2017).

5. Synthesis and Biological Activity

Youssef and Amin (2012) discuss the microwave-assisted synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. This research highlights the biological relevance of these compounds and their potential use in developing new therapeutic agents (Youssef & Amin, 2012).

properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H16N4O3S/c1-9-13(16(22)24-3)14(10-5-4-6-11(7-10)23-2)21-15(19)12(8-18)25-17(21)20-9/h4-7,14H,19H2,1-3H3

InChI Key

ZQVHNYQRPHHVCI-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC(=CC=C3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC(=CC=C3)OC)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
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3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
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3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
Reactant of Route 4
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3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester

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